

# **Application Notes and Protocols for Metominostrobin Residue Testing**

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Compound of Interest		
Compound Name:	Metominostrobin	
Cat. No.:	B8650213	Get Quote

### Introduction

**Metominostrobin** is a broad-spectrum fungicide belonging to the strobilurin class, widely employed in agriculture to protect crops such as rice, fruits, and vegetables from a variety of fungal diseases.[1][2][3] Its extensive use necessitates accurate and reliable analytical methods to monitor its residues in food products and the environment, ensuring compliance with regulatory Maximum Residue Limits (MRLs) and safeguarding consumer health.[1] This document provides detailed protocols for the analysis of **Metominostrobin** residues using various chromatographic techniques.

### **Analytical Standards**

For accurate and reproducible quantitative analysis, the use of high-purity certified reference materials is essential.[1] Analytical standards for both (Z)-**Metominostrobin** and (E)-**Metominostrobin** are commercially available and should be used for instrument calibration and recovery studies.[3][4][5]

#### Available Standards:

(Z)-Metominostrobin (CAS No: 133408-51-2)[3]

(E)-Metominostrobin (CAS No: 133408-50-1)[4]

### **Experimental Protocols**



## Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for pesticide residue analysis in a variety of matrices.[6][7][8][9][10][11]

#### Materials and Reagents:

- · Homogenizer or blender
- Centrifuge and centrifuge tubes (50 mL)
- Acetonitrile (HPLC grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., Primary Secondary Amine PSA)
- 0.45 μm syringe filters

#### Procedure:

- Homogenization: Weigh a representative portion (e.g., 10-15 g) of the sample (e.g., fruits, vegetables) and homogenize it.[7][11]
- Extraction:
  - Place the homogenized sample into a 50 mL centrifuge tube.
  - Add 10-15 mL of acetonitrile.[7][11]
  - Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).[7][12]
  - Cap the tube and shake vigorously for 1 minute.[6]



- Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.[6][11]
- Clean-up (d-SPE):
  - Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and magnesium sulfate.[13]
  - Vortex for 30 seconds.
  - Centrifuge for 2-3 minutes at ≥3000 rpm.[13]
- Final Preparation:
  - Take an aliquot of the cleaned extract and filter it through a 0.45 μm syringe filter.
  - The extract is now ready for analysis by HPLC, GC-MS, or LC-MS/MS. For GC analysis, a solvent exchange to acetone/hexane may be necessary.[6][8]



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QuEChERS Sample Preparation Workflow

## Protocol 2: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **Metominostrobin** in technical materials and formulated products.[2]

Instrumentation and Conditions:



Parameter	Specification	
Instrument	Standard HPLC system with UV-Vis detector[2]	
Column	Reversed-phase C18 column[2][14]	
Mobile Phase	Isocratic mixture of Acetonitrile and 0.1% Formic Acid (e.g., 70:30 v/v)[14]	
Flow Rate	1.0 mL/min[14]	
Column Temperature	40°C[14]	
Injection Volume	20 μL[14]	
Detection	UV at 240 nm[14]	

#### Standard Preparation:

- Stock Solution (1000 μg/mL): Accurately weigh ~25 mg of **Metominostrobin** analytical standard into a 25 mL volumetric flask and dissolve in acetonitrile.[2]
- Working Solutions: Prepare a series of working standards (e.g., 1 to 50  $\mu$ g/mL) by diluting the stock solution with the mobile phase.[2]

#### Sample Preparation:

- Accurately weigh a quantity of the formulation equivalent to 25 mg of Metominostrobin into a 25 mL volumetric flask.[2]
- Add ~15 mL of acetonitrile and sonicate for 15 minutes.[2]
- Dilute to volume with acetonitrile and mix.
- Filter an aliquot through a 0.45 μm syringe filter into an HPLC vial.
- Further dilute with the mobile phase to a concentration within the calibration range.



## Protocol 3: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides high selectivity and sensitivity for the analysis of pesticide residues in complex matrices.[8][10]

Instrumentation and Conditions:

Parameter	Specification	
Instrument	Gas Chromatograph coupled with a Tandem  Mass Spectrometer[6][10]	
Column	DB-5MS UI capillary column (or equivalent), 30 m x 0.25 mm x 0.25 $\mu$ m[6]	
Carrier Gas	Helium at a constant flow of 1.0 - 1.5 mL/min[6] [12]	
Injector Temperature	280°C[6][12]	
Injection Mode	Splitless (1 μL)[6]	
Oven Program	Initial 60°C (1 min), ramp to 170°C at 40°C/min, then to 310°C at 10°C/min, hold for 2.25 min[6]	
Ion Source	Electron Ionization (EI)[6]	
Detection Mode	Multiple Reaction Monitoring (MRM)[8][12]	

# Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the simultaneous determination of multiple pesticide residues, including strobilurins like **Metominostrobin**, in complex food and environmental samples.[6][9][15]

Instrumentation and Conditions:



Parameter	Specification	
Instrument	Liquid Chromatograph coupled with a Tandem  Mass Spectrometer[6][9]	
Column	C18 column (e.g., CORTECS UPLC, C18, 1.6 µm, 2.1 mm x 10 cm)[6][9]	
Mobile Phase	Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile or Methanol with 0.1% formic acid[9]	
Flow Rate	0.3 mL/min[6]	
Injection Volume	5 μL[6]	
Ion Source	Electrospray Ionization (ESI), typically in positive mode[6][9]	
Detection Mode	Scheduled Multiple Reaction Monitoring (sMRM) [9]	

## **Data Summary and Performance**

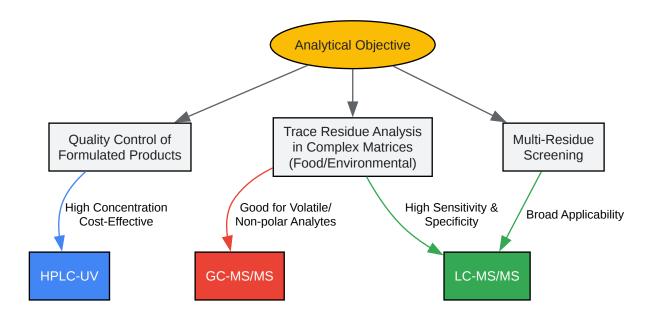
The performance of these methods should be validated according to established guidelines (e.g., SANTE/11312/2021).[9] Key validation parameters are summarized below.

Typical Method Validation Parameters:

Parameter	HPLC-UV	GC-MS/MS	LC-MS/MS
Linearity (R²)	> 0.99	> 0.99	> 0.99
LOD (Limit of Detection)	~0.01 mg/L[14]	< 0.01 mg/kg	< 10 μg/kg[9]
LOQ (Limit of Quantification)	~0.05 mg/L[14]	≤ 0.01 mg/kg[10]	< 10 μg/kg[9]
Recovery (%)	90-97%[14]	70-120%[10]	70-120%[9]
Precision (RSD%)	< 3%[14]	≤ 20%[10]	< 20%[9]



Note: Values are typical and may vary depending on the specific matrix and instrumentation.



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Logic for Analytical Method Selection

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